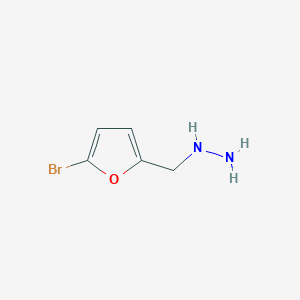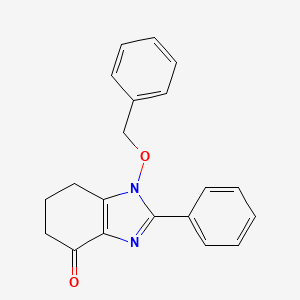![molecular formula C20H21Br2N3O4 B15147626 ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of multiple functional groups, including an ethyl ester, an acetoxy group, a bromine atom, a methyl group, a pyridinylamino group, and a carboxylate hydrobromide. The indole core structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acetylation: The hydroxyl group at the 5-position is acetylated using acetic anhydride and a base such as pyridine.
Esterification: The carboxylic acid group at the 3-position is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Amination: The 2-position is functionalized with a pyridinylamino group through a nucleophilic substitution reaction using a pyridinylamine derivative.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indole core or the acetoxy group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Hydrolysis: The ester and acetoxy groups can be hydrolyzed to their corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of de-brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Hydrolysis: Formation of indole-3-carboxylic acid and acetic acid.
科学的研究の応用
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized indole-based polymers.
作用機序
The mechanism of action of ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Oxidative Stress: Inducing or mitigating oxidative stress in cells, leading to apoptosis or cell survival.
類似化合物との比較
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE can be compared with other similar compounds, such as:
ETHYL 5-HYDROXY-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE: Lacks the acetoxy group, which may affect its reactivity and biological activity.
ETHYL 5-(ACETYLOXY)-6-CHLORO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE: Contains a chlorine atom instead of bromine, which may alter its chemical properties and interactions.
ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-3-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE: Has a pyridin-3-ylamino group instead of pyridin-4-ylamino, which may influence its binding affinity and selectivity.
These comparisons highlight the uniqueness of ETHYL 5-(ACETYLOXY)-6-BROMO-1-METHYL-2-[(PYRIDIN-4-YLAMINO)METHYL]INDOLE-3-CARBOXYLATE HYDROBROMIDE in terms of its specific functional groups and their impact on its chemical and biological properties.
特性
分子式 |
C20H21Br2N3O4 |
|---|---|
分子量 |
527.2 g/mol |
IUPAC名 |
ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]indole-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C20H20BrN3O4.BrH/c1-4-27-20(26)19-14-9-18(28-12(2)25)15(21)10-16(14)24(3)17(19)11-23-13-5-7-22-8-6-13;/h5-10H,4,11H2,1-3H3,(H,22,23);1H |
InChIキー |
NBCWQLUNRIQCSK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CNC3=CC=NC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)

![5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
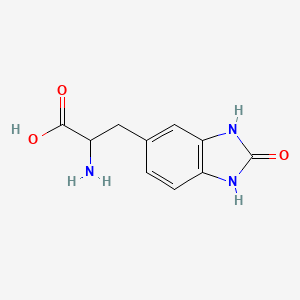
![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)


![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)
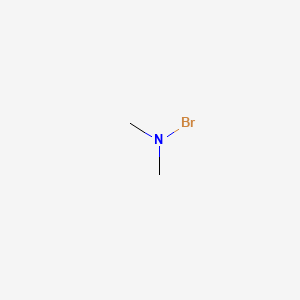
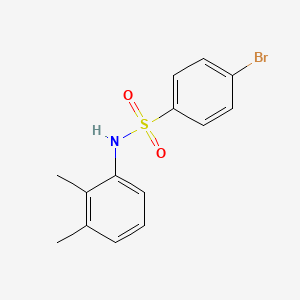
![Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15147630.png)

